6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers
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Overview
Description
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Mixture of diastereomers, is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to separate the desired diastereomers from any by-products .
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The difluoromethyl groups can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), halogenating agents (e.g., bromine), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted dispiro compounds, while oxidation reactions can produce difluorinated ketones or alcohols .
Scientific Research Applications
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane
- 6-(iodomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane
- 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Single diastereomer
Uniqueness
Compared to its analogs, 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Mixture of diastereomers, offers unique reactivity due to the presence of both bromomethyl and difluoromethyl groups.
Properties
Molecular Formula |
C9H11BrF2 |
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Molecular Weight |
237.08 g/mol |
IUPAC Name |
6-(bromomethyl)-8,8-difluorodispiro[2.0.34.13]octane |
InChI |
InChI=1S/C9H11BrF2/c10-5-6-3-8(4-6)7(1-2-7)9(8,11)12/h6H,1-5H2 |
InChI Key |
ZQFPLBKEXSXECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(C2(F)F)CC(C3)CBr |
Origin of Product |
United States |
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